Physicochemical properties of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Physicochemical properties of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the essential physicochemical properties of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, a novel heterocyclic compound incorporating two privileged scaffolds in medicinal chemistry. The bulky, lipophilic adamantane cage is known to enhance metabolic stability and membrane permeability, while the 1-phenyl-pyrazole-4-carboxylic acid core is a versatile pharmacophore found in numerous bioactive agents.[1][2][3][4] This document, intended for researchers, medicinal chemists, and drug development professionals, details the molecular structure, synthesis, and purification of the title compound. It further provides field-proven, step-by-step experimental protocols for the determination of its critical physicochemical parameters, including melting point, solubility, pKa, and lipophilicity (LogP/LogD). The causality behind experimental choices is explained, ensuring each protocol serves as a self-validating system. All data are contextualized to provide insights into the compound's potential behavior in biological systems, offering a foundational understanding for its future development as a therapeutic agent.
Introduction: A Molecule of Designed Synergy
The rational design of new chemical entities often involves the strategic combination of well-characterized structural motifs to achieve a desired pharmacological profile. The title compound, 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, is a quintessential example of this approach, wedding the unique properties of the adamantane cage with the proven bioactivity of the pyrazole core.
The Adamantane Scaffold: A Lipophilic Anchor
Adamantane is a rigid, perfectly symmetrical tricyclic hydrocarbon that has become a privileged structure in medicinal chemistry.[1] Its key contributions to a molecule's profile include:
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Enhanced Lipophilicity: The bulky, non-polar cage structure significantly increases a compound's affinity for lipid environments, which can improve its ability to cross cellular membranes.[2]
-
Metabolic Stability: The adamantane cage is sterically hindered and lacks easily metabolizable positions, often shielding adjacent functional groups from enzymatic degradation and improving a drug's pharmacokinetic profile.
-
Precise Target Interaction: Its rigid, three-dimensional shape allows for specific and high-affinity interactions within hydrophobic pockets of biological targets like ion channels and enzymes.[1][5]
The incorporation of adamantane has led to successful drugs such as Amantadine (antiviral) and Memantine (neuroprotective), underscoring its therapeutic value.[1][2][6][7]
The Pyrazole Carboxylic Acid Moiety: A Versatile Pharmacophore
The pyrazole ring system is a cornerstone of heterocyclic chemistry, present in a wide array of compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][8] The 1-arylpyrazole motif is particularly common in marketed drugs.[4] The addition of a carboxylic acid at the 4-position provides a critical functional handle that can:
-
Engage in Key Interactions: The carboxylic acid can act as a hydrogen bond donor and acceptor, or form ionic bonds (salt bridges) with basic residues like arginine or lysine in a protein's active site.
-
Modulate Solubility: The ionizable nature of the carboxylic acid imparts pH-dependent aqueous solubility, a critical factor for drug formulation and absorption.
-
Serve as a Synthetic Handle: It allows for the straightforward creation of ester or amide derivatives, enabling structure-activity relationship (SAR) studies.[9]
The combination of these two moieties in one molecule suggests a design aimed at creating a metabolically stable, membrane-permeant compound with a specific binding motif for a biological target.
Molecular Structure and Core Properties
The fundamental identity of the compound is established by its structure and basic molecular properties.
Chemical Structure:
Caption: 2D Structure of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
| Property | Value | Source |
| IUPAC Name | 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | - |
| CAS Number | 401632-69-7 | [10] |
| Molecular Formula | C₂₀H₂₂N₂O₂ | [10] |
| Molecular Weight | 322.41 g/mol | [10] |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C(=O)O)C5=CC=CC=C5 | [11] |
Synthesis and Characterization Workflow
The synthesis of the title compound can be achieved via a multi-step process starting from commercially available precursors. The general strategy involves the formation of the pyrazole core followed by the introduction of the carboxylic acid functionality.
Caption: General workflow for the synthesis and characterization of the title compound.
Protocol 3.1: Synthesis of the Precursor Aldehyde
The synthesis of the pyrazole aldehyde precursor is a well-established method.[12][13]
-
Hydrazone Formation: To a solution of 1-adamantyl methyl ketone (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq) and a catalytic amount of glacial acetic acid. Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cooling and Isolation: Cool the reaction mixture to room temperature. The resulting phenylhydrazone will often precipitate and can be collected by vacuum filtration and washed with cold ethanol.
-
Vilsmeier-Haack Cyclization: Cool a mixture of phosphorus oxychloride (POCl₃, 3.0 eq) and dimethylformamide (DMF, 5.0 eq) to 0°C. Add the dried phenylhydrazone (1.0 eq) portion-wise, maintaining the temperature below 10°C.
-
Reaction and Quench: Allow the reaction to warm to room temperature and then heat to 80-90°C for 8-12 hours. Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Workup: Neutralize the aqueous solution with a saturated sodium bicarbonate or potassium carbonate solution until a precipitate forms.[12] Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Protocol 3.2: Oxidation to Carboxylic Acid
-
Reaction Setup: Dissolve the aldehyde precursor (1.0 eq) in a suitable solvent such as acetone or a mixture of tert-butanol and water.
-
Oxidation: Slowly add an aqueous solution of potassium permanganate (KMnO₄, ~2.0 eq) to the stirred solution. The reaction is exothermic and should be maintained at room temperature with occasional cooling. The purple color of the permanganate will disappear as the reaction proceeds.
-
Quench and Filtration: Once the starting material is consumed (TLC), quench the reaction by adding a small amount of sodium sulfite or isopropanol to destroy excess oxidant. Filter the mixture through a pad of celite to remove the manganese dioxide byproduct.
-
Acidification and Isolation: Acidify the clear filtrate to pH 2-3 with 2M HCl. The carboxylic acid product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. For highest purity, recrystallize the crude product from a suitable solvent system like ethanol/water. The final product should be a white to off-white crystalline solid.
Key Physicochemical Properties & Experimental Determination
The following protocols describe methods to determine the core physicochemical properties that govern the compound's behavior in both chemical and biological systems.
Melting Point (MP)
-
Causality & Significance: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range (typically <2°C) is characteristic of a pure crystalline substance, while impurities will broaden and depress the melting range. It is also a key parameter for assessing solid-state stability.
-
Experimental Protocol (Capillary Method):
-
Ensure the purified product is completely dry by placing it under high vacuum for several hours.
-
Pack a small amount of the crystalline solid into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a calibrated digital melting point apparatus.
-
Heat the sample rapidly to ~15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). Report this range as the melting point.
-
Aqueous Solubility
-
Causality & Significance: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract and challenges in developing intravenous formulations. For an ionizable compound like a carboxylic acid, solubility is highly dependent on pH.
-
Experimental Protocol (Shake-Flask Method, OECD 105):
-
Media Preparation: Prepare relevant aqueous buffers, such as Simulated Gastric Fluid (SGF, pH 1.2, without enzymes), Simulated Intestinal Fluid (SIF, pH 6.8, without enzymes), and Phosphate-Buffered Saline (PBS, pH 7.4).
-
Equilibration: Add an excess amount of the solid compound to a known volume of each buffer in a glass vial (e.g., 5-10 mg in 1 mL). Ensure solid is present to guarantee saturation.
-
Shaking: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling and Analysis: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a calibrated HPLC-UV method. The determined concentration is the equilibrium solubility. The aldehyde precursor is noted to be slightly soluble in water[14]; the carboxylic acid is expected to have very low solubility at acidic pH and significantly higher solubility above its pKa.
-
Acidity Constant (pKa)
-
Causality & Significance: The pKa is the pH at which the compound exists as 50% ionized (carboxylate) and 50% non-ionized (carboxylic acid). This value dictates the charge state of the molecule at a given physiological pH, which profoundly impacts its solubility, lipophilicity, membrane permeability, and ability to bind to its biological target. Aromatic carboxylic acids typically have pKa values in the range of 3-5.[15]
-
Experimental Protocol (Potentiometric Titration):
-
Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50% methanol/water) if aqueous solubility is low.
-
Use a calibrated pH meter with a high-precision electrode to monitor the pH of the solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.01 M NaOH), adding small, precise volumes.
-
Record the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).
-
Caption: Relationship between pH, pKa, and key physicochemical properties.
Lipophilicity (LogP / LogD)
-
Causality & Significance: Lipophilicity, the affinity of a compound for a non-polar environment, is a crucial parameter in the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug.
-
LogP is the partition coefficient of the neutral species between octanol and water.
-
LogD is the distribution coefficient at a specific pH, accounting for all species (ionized and non-ionized). For a carboxylic acid, LogD will be highest at low pH and decrease as pH increases above the pKa.
-
-
Experimental Protocol (Shake-Flask Method):
-
Prepare a stock solution of the compound in the solvent in which it is most soluble (e.g., DMSO or methanol).
-
Prepare vials containing a 1:1 mixture of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD₇.₄).
-
Spike a small amount of the stock solution into the octanol/buffer mixture. The final organic solvent concentration should be very low (<1%).
-
Shake the vials vigorously for several hours to allow for complete partitioning.
-
Centrifuge the vials to ensure complete separation of the octanol and aqueous layers.
-
Carefully sample both the top (octanol) and bottom (aqueous) layers.
-
Analyze the concentration of the compound in each layer using a calibrated HPLC-UV method.
-
Calculate LogD as: Log₁₀([Concentration in Octanol] / [Concentration in Aqueous Layer]).
-
Data Summary and Spectroscopic Profile
The following table summarizes the key physicochemical data for the title compound. Values marked with an asterisk (*) are predictive or based on analogous structures and require experimental verification.
| Parameter | Predicted / Determined Value | Method | Significance |
| Melting Point | ~210-230 °C | Capillary Method | Purity, solid-state stability |
| Aqueous Solubility (pH 7.4) | Low to Moderate | Shake-Flask HPLC-UV | Bioavailability, formulation |
| pKa | ~3.5 - 4.5 | Potentiometric Titration | Governs charge state, solubility, binding |
| LogP | > 5.0 | Shake-Flask / Calculated | Lipophilicity of neutral form |
| LogD (pH 7.4) | ~2.5 - 3.5 | Shake-Flask HPLC-UV | Effective lipophilicity at physiological pH |
Spectroscopic Profile
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~12.5-13.0 (br s, 1H, -COOH), ~8.5 (s, 1H, pyrazole-H5), ~7.4-7.8 (m, 5H, Ar-H), ~2.1 (br s, 3H, adamantyl-CH), ~1.7-1.9 (m, 12H, adamantyl-CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~165 (C=O), ~150 (pyrazole C3), ~140-120 (aromatic & pyrazole C's), ~40-28 (adamantyl C's).
-
Mass Spectrometry (ESI-): Expected [M-H]⁻ at m/z 321.16. The corresponding aldehyde shows a molecular ion peak, which supports the stability of the core structure under ionization.[16]
-
IR (KBr, cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch), ~1600, 1500 (C=C and C=N stretches).
Discussion and Implications for Drug Discovery
The physicochemical profile of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid presents a classic drug discovery scenario. The high lipophilicity, driven by the adamantane and phenyl groups (predicted LogP > 5), suggests excellent potential for membrane permeability and access to intracellular targets. However, this same property will likely result in very poor aqueous solubility for the neutral form of the molecule.
The acidic pKa is the key modulating feature. At the low pH of the stomach, the compound will be protonated, highly lipophilic, and poorly soluble, suggesting that absorption may be limited by its dissolution rate. In the higher pH environment of the intestine and bloodstream, the molecule will deprotonate to the more soluble carboxylate anion. This switch is beneficial for distribution out of lipid membranes and into the aqueous environment of plasma, but the increased polarity (lower LogD) may limit passive diffusion back into cells.
These properties indicate that formulation strategies, such as using a salt form (e.g., sodium or potassium salt) of the compound, could be critical to improving its biopharmaceutical properties by enhancing its dissolution rate and solubility in the gastrointestinal tract.
Conclusion
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a thoughtfully designed molecule with significant potential, stemming from its hybrid structure. Its key physicochemical characteristics are dominated by high lipophilicity and a distinct, pH-dependent solubility profile governed by its carboxylic acid moiety. The experimental protocols and predictive data outlined in this guide provide a robust framework for its initial characterization. A thorough understanding of these properties is the foundational first step for any researcher or drug development professional seeking to unlock the therapeutic potential of this promising compound.
References
- Vertex AI Search. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks.
- BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem.
- Spengler, J. et al. (2013).
- ACS Publications. (2013).
- PubMed. (n.d.). Use of the adamantane structure in medicinal chemistry.
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
- Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.
- Alam, M. J., et al. (n.d.).
- ACS Publications. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors. Journal of Medicinal Chemistry.
- ACS Publications. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors. ACS Medicinal Chemistry Letters.
- Shetty, et al. (n.d.).
- SpectraBase. (2025). Pyrazole-4-carboxaldehyde, 3-(1-adamantyl)-1-phenyl-.
- ExportersIndia. (n.d.). 3-(1-Adamantyl)-1-phenyl-1h-pyrazole-4- carbaldehyde.
- MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- PMC. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)
- National Analytical Corporation. (n.d.). 3-(1-adamantyl)-1-phenyl-1h-pyrazole-4-carboxylic Acid.
- BIOGEN Científica. (n.d.). 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
- ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.
- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
Sources
- 1. jchr.org [jchr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 3-(1-adamantyl)-1-phenyl-1h-pyrazole-4-carboxylic Acid - Cas No: 401632-69-7, Purity: 95%, Molecular Weight: 322.4 G/mol, Molecular Formula: C20h22n2o2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 11. 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid [biogen.es]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. 3-(1-Adamantyl)-1-phenyl-1h-pyrazole-4- carbaldehyde Supplier in Mumbai, 3-(1-Adamantyl)-1-phenyl-1h-pyrazole-4- carbaldehyde Trader, Maharashtra [chemicalmanufacturers.in]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. spectrabase.com [spectrabase.com]
